molecular formula C12H19NO5 B13747394 Dimethyl 1,2,6-trimethyl-4-oxopiperidine-3,5-dicarboxylate CAS No. 46863-19-8

Dimethyl 1,2,6-trimethyl-4-oxopiperidine-3,5-dicarboxylate

Cat. No.: B13747394
CAS No.: 46863-19-8
M. Wt: 257.28 g/mol
InChI Key: WLQFHSNVPVXSLV-UHFFFAOYSA-N
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Description

Dimethyl 1,2,6-trimethyl-4-oxopiperidine-3,5-dicarboxylate is a chemical compound with the molecular formula C11H17NO5 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Properties

CAS No.

46863-19-8

Molecular Formula

C12H19NO5

Molecular Weight

257.28 g/mol

IUPAC Name

dimethyl 1,2,6-trimethyl-4-oxopiperidine-3,5-dicarboxylate

InChI

InChI=1S/C12H19NO5/c1-6-8(11(15)17-4)10(14)9(12(16)18-5)7(2)13(6)3/h6-9H,1-5H3

InChI Key

WLQFHSNVPVXSLV-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(=O)C(C(N1C)C)C(=O)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 1,2,6-trimethyl-4-oxopiperidine-3,5-dicarboxylate typically involves the cyclization of amine-substituted enones. One common method is the acid-mediated 6-endo-trig cyclization, which generates the 4-oxopiperidine products in high yields. The reaction conditions are carefully controlled to prevent the removal of protecting groups or the formation of unwanted by-products .

Industrial Production Methods

Industrial production of this compound often involves bulk custom synthesis, where the compound is produced in large quantities under controlled conditions. The process includes the use of specific reagents and catalysts to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1,2,6-trimethyl-4-oxopiperidine-3,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, methanol for solvent, and various catalysts to facilitate the reactions. The reaction conditions typically involve controlled temperatures and specific reaction times to achieve the desired products .

Major Products Formed

The major products formed from these reactions include brominated derivatives, methoxy derivatives, and other substituted piperidine compounds. These products are often characterized using NMR spectroscopy and other analytical techniques .

Scientific Research Applications

Dimethyl 1,2,6-trimethyl-4-oxopiperidine-3,5-dicarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Dimethyl 1,2,6-trimethyl-4-oxopiperidine-3,5-dicarboxylate exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors to produce its biological effects. Detailed studies using quantum-chemical calculations and NMR spectroscopy have provided insights into the reaction pathways and intermediates formed during its chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 1,2,6-trimethyl-4-oxopiperidine-3,5-dicarboxylate is unique due to its specific substitution pattern and the presence of both methyl and oxo groups on the piperidine ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Biological Activity

Dimethyl 1,2,6-trimethyl-4-oxopiperidine-3,5-dicarboxylate (CAS Number: 46863-19-8) is a synthetic compound characterized by a piperidine ring with multiple methyl substitutions and two carboxylate groups. Its molecular formula is C12H19NO5C_{12}H_{19}NO_{5}, with a molecular weight of approximately 257.28 g/mol. This unique structure contributes to its potential biological activities, particularly in medicinal chemistry.

The biological activity of this compound is likely linked to its ability to interact with specific biological targets such as enzymes and receptors. Understanding these interactions is crucial for predicting pharmacological effects and optimizing its use in drug development. Preliminary data suggest that modifications to the compound's structure could enhance its interaction with proteins involved in disease pathways.

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, a comparison with structurally similar compounds reveals insights into its unique properties:

Compound NameStructural FeaturesUnique Aspects
Dimethyl 2,6-dimethyl-4-oxopiperidine-3,5-dicarboxylateSimilar piperidine core but different methylation patternLacks substitution at positions 1 and 2
Diethyl 2,6-dimethyl-4-oxopiperidine-3,5-dicarboxylateEthyl instead of methyl substituentsMay exhibit different solubility and reactivity
Dimethyl 1-acetylpiperidine-3-carboxylateContains an acetyl group instead of a ketoneDifferent reactivity due to the presence of acetyl group

The trimethyl substitution pattern combined with the dicarboxylate functionality enhances its biological activity compared to similar compounds lacking these features.

Case Studies and Research Findings

While specific case studies on this compound are scarce, related research provides valuable insights into its potential applications:

  • Cytotoxicity Studies : Similar compounds have been evaluated for their cytotoxic effects against various cancer cell lines using assays like MTT to determine IC50 values. For example:
    • A compound structurally related to dimethyl 1,2,6-trimethyl-4-oxopiperidine showed IC50 values ranging from 6.92 to 8.99 µM against HepG2 liver cancer cells .
  • Mechanistic Studies : Research on analogs indicates that these compounds may induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and mitochondrial dysfunction . For instance:
    • The activation of caspase pathways and changes in mitochondrial membrane potential were observed in studies involving similar piperidine derivatives.

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